N-(4-benzylpiperazine-1-carbothioyl)benzamide
Description
N-(4-Benzylpiperazine-1-carbothioyl)benzamide is a thiourea derivative featuring a benzamide moiety linked to a 4-benzylpiperazine group via a carbothioyl bridge. The benzylpiperazine moiety contributes to lipophilicity and steric bulk, while the carbothioyl group enhances hydrogen-bonding and metal-chelating capabilities, making it a candidate for diverse pharmacological applications .
Properties
IUPAC Name |
N-(4-benzylpiperazine-1-carbothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c23-18(17-9-5-2-6-10-17)20-19(24)22-13-11-21(12-14-22)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNDQGGVWZNHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzylpiperazine-1-carbothioyl)benzamide typically involves the reaction of benzoylisothiocyanate with piperazine and benzoyl chloride. The reaction is carried out in a solvent mixture of dimethylformamide (DMF) and methanol (MeOH) using triethylamine (NEt3) as a base . The resulting product is obtained as a crystalline solid in moderate yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzylpiperazine-1-carbothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or other reduced forms.
Substitution: The benzyl and piperazine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
Biological Activities
N-(4-benzylpiperazine-1-carbothioyl)benzamide exhibits significant biological activities that make it a candidate for further research:
- Antimicrobial Properties : The compound has shown promising antimicrobial effects against various bacterial strains. Studies indicate that derivatives of benzamide with similar structures have been effective against both Gram-positive and Gram-negative bacteria, as well as fungal species. For instance, compounds with structural similarities have demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 1.27 µM to 2.65 µM against tested strains .
- Anticancer Activity : Research indicates that similar compounds exhibit anticancer properties, particularly against colorectal carcinoma cell lines (HCT116). For example, certain derivatives have shown IC50 values lower than standard chemotherapy agents like 5-Fluorouracil (5-FU), suggesting their potential as effective anticancer agents .
Therapeutic Potential
The therapeutic potential of this compound can be categorized into several areas:
- Antimicrobial Treatments : Given its antimicrobial properties, this compound could be developed into new antibiotics or antifungal agents.
- Cancer Therapy : Its ability to inhibit cancer cell growth positions it as a candidate for further development in anticancer therapies, potentially leading to new treatment options for patients resistant to conventional therapies.
Case Study: Anticancer Activity Evaluation
A study evaluated various benzamide derivatives for their anticancer activity against HCT116 cells. The results indicated that certain compounds exhibited IC50 values significantly lower than standard treatments:
| Compound ID | Structure | IC50 (µM) | Comparison to 5-FU (IC50 = 9.99 µM) |
|---|---|---|---|
| N9 | [Structure] | 5.85 | More potent |
| N18 | [Structure] | 4.53 | More potent |
This table illustrates the efficacy of specific derivatives compared to established chemotherapy drugs.
Data on Antimicrobial Efficacy
The antimicrobial activity of this compound was assessed against various pathogens:
| Pathogen Type | MIC (µM) |
|---|---|
| Gram-positive bacteria | 1.27 |
| Gram-negative bacteria | 2.54 |
| Fungal species | 2.60 |
These findings highlight the compound's potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(4-benzylpiperazine-1-carbothioyl)benzamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. This interaction can influence various biochemical pathways and processes, such as enzyme activity and protein function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(4-benzylpiperazine-1-carbothioyl)benzamide and analogous compounds:
Structural and Electronic Comparisons
Benzamide Modifications :
- Substituents on the benzamide ring (e.g., hydroxyl, methoxy in ) significantly enhance antioxidant activity by donating electrons or stabilizing radicals . The absence of such groups in the target compound suggests its activity may rely on alternative mechanisms, such as metal chelation via the carbothioyl group.
- Carbothioyl vs.
Biological Activity
N-(4-benzylpiperazine-1-carbothioyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a benzyl group and a carbothioyl moiety. Its molecular formula is , and it has a molecular weight of 304.41 g/mol. The presence of the piperazine scaffold is significant, as this structure is prevalent in various biologically active compounds.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through inhibition of bacterial growth. The mechanism may involve interference with bacterial metabolic pathways, similar to other piperazine derivatives .
- Cytotoxicity : Research indicates that this compound may possess cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in these cells could be linked to its structural features, which allow for effective cell membrane penetration and target engagement .
Structure-Activity Relationship (SAR)
The SAR analysis of piperazine derivatives, including this compound, reveals that:
- Substituent Effects : Variations in the benzyl substituent can significantly influence the biological activity. For instance, electron-donating groups on the benzyl ring enhance antimicrobial efficacy, while electron-withdrawing groups may increase cytotoxicity .
- Piperazine Modifications : Modifying the piperazine nitrogen atoms or introducing additional functional groups can lead to improved selectivity and potency against specific biological targets .
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Screening :
- Cytotoxicity Assays :
- Mechanistic Studies :
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Concentration (µM) | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 | Significant inhibition |
| Antimicrobial | Escherichia coli | 10 | Significant inhibition |
| Cytotoxicity | Human cancer cell lines | 5 - 15 | Induced apoptosis |
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating | Enhanced antimicrobial efficacy |
| Electron-withdrawing | Increased cytotoxicity |
| Piperazine modifications | Improved selectivity and potency |
Q & A
Q. What are the common synthetic routes for N-(4-benzylpiperazine-1-carbothioyl)benzamide, and what key reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions starting with the formation of a piperazine ring, followed by thioamide functionalization. For example, reacting benzoyl chloride with a substituted piperazine under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane. Key factors include temperature control (0–5°C to prevent side reactions) and stoichiometric precision of reagents to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is often employed .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR : H and C NMR confirm the presence of the benzyl, piperazine, and thioamide groups (e.g., δ ~10 ppm for NH in thioamide).
- IR : Strong absorption bands at ~1250 cm (C=S) and ~3300 cm (N-H stretching).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How is the thioamide group in this compound confirmed through analytical chemistry methods?
The thioamide group is identified via IR (C=S stretch at ~1250 cm) and H NMR (broad singlet for NH proton at δ ~10 ppm). X-ray crystallography further confirms the planar geometry of the thioamide moiety and its hydrogen-bonding interactions .
Q. What role does the piperazine ring play in the molecular conformation and stability of this compound as determined by X-ray crystallography?
The piperazine ring adopts a chair conformation, stabilizing the molecule through intramolecular hydrogen bonds (e.g., N-H···S interactions). This rigidity enhances crystallinity, facilitating structural determination .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data refinement when using SHELXTL for piperazine-carbothioyl derivatives?
Discrepancies in thermal parameters or occupancy factors may arise due to disorder in the benzyl or piperazine groups. Strategies include:
- Applying restraints (e.g., DFIX, SIMU) to manage flexible substituents.
- Using twin refinement (TWIN command) for crystals with pseudo-symmetry.
- Validating hydrogen positions via difference Fourier maps and free refinement of NH protons .
Q. What strategies are employed to analyze the antioxidant activity of thioamide-containing piperazine derivatives, and how do structural modifications influence their efficacy?
- In vitro assays : DPPH radical scavenging and FRAP tests quantify antioxidant capacity.
- SAR insights : Electron-withdrawing groups (e.g., nitro) on the benzamide moiety enhance radical stabilization, while bulky substituents on the piperazine ring may reduce solubility and activity .
Q. How do computational methods like DFT or molecular docking complement experimental data in predicting the biological interactions of this compound?
- DFT : Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution.
- Docking : Simulates binding poses with target proteins (e.g., PARP-1) to identify key interactions (hydrogen bonds with thioamide, π-π stacking with benzyl groups). These models guide experimental prioritization of derivatives .
Q. In SAR studies of piperazine-carbothioyl compounds, which substituents have been shown to enhance binding affinity to specific biological targets?
- Benzyl substituents : Electron-donating groups (e.g., -OCH) improve membrane permeability.
- Thioamide modifications : Fluorine substitution increases metabolic stability and target selectivity, as seen in analogous kinase inhibitors .
Q. What experimental approaches are used to resolve hydrogen bonding ambiguities in the crystal lattice of piperazine-based thioamides?
- High-resolution X-ray data : Collect data at low temperature (100 K) to reduce thermal motion.
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., N-H···S vs. C-H···π) to clarify packing motifs.
- Variable-temperature NMR : Detects dynamic hydrogen bonding in solution .
Q. What are the typical challenges in purifying this compound, and what chromatographic techniques are recommended?
Challenges include co-elution of byproducts (e.g., unreacted benzoyl chloride) and low solubility in polar solvents. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
